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Compound of Interest

Compound Name:
2-(4-Bromo-2-methylphenyl)acetic

acid

Cat. No.: B2905934 Get Quote

An In-Depth Technical Guide to 2-(4-Bromo-2-methylphenyl)acetic Acid (CAS 853796-39-1):

Synthesis, Properties, and Applications

Introduction
2-(4-Bromo-2-methylphenyl)acetic acid, registered under CAS number 853796-39-1, is a

substituted phenylacetic acid derivative of significant interest to the fields of medicinal

chemistry, organic synthesis, and materials science. Its molecular architecture, featuring a

carboxylic acid moiety and a strategically placed bromo-substituent on the phenyl ring, makes it

a highly versatile and valuable building block. The bromine atom serves as a key functional

handle for a wide range of cross-coupling reactions, enabling the construction of complex

molecular scaffolds. Concurrently, the acetic acid group provides a site for derivatization into

esters, amides, and other functional groups, crucial for modulating physicochemical properties

and biological activity.

This guide provides a comprehensive technical overview for researchers and drug

development professionals, detailing the compound's properties, robust synthesis strategies,

potential synthetic transformations, and the analytical methodologies required for its quality

control. The focus is not merely on procedural steps but on the underlying chemical principles

and rationale that inform experimental design and application.
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The fundamental properties of 2-(4-Bromo-2-methylphenyl)acetic acid are summarized

below. This data is essential for reaction planning, purification, and analytical characterization.

Property Value Source(s)

CAS Number 853796-39-1 [1][2][3]

Molecular Formula C₉H₉BrO₂ [1][3]

Molecular Weight 229.07 g/mol [3]

IUPAC Name
2-(4-Bromo-2-

methylphenyl)acetic acid
[1]

Synonyms
4-Bromo-2-methyl-

benzeneacetic acid
[1]

Exact Mass 227.97859 [1]

InChIKey
PGVPTRWRGZKMDA-

UHFFFAOYSA-N
[1]

Expected Analytical Characteristics
While specific spectra should be obtained from the supplier or generated in-house, the

expected analytical data based on the compound's structure are as follows:

¹H NMR: Protons on the aromatic ring would appear as distinct multiplets in the aromatic

region. The benzylic methylene (-CH₂-) protons would likely appear as a singlet, and the

methyl (-CH₃) protons as another singlet, both in the aliphatic region. The acidic proton of the

carboxylic acid would be a broad singlet, highly dependent on the solvent and concentration.

¹³C NMR: The spectrum would show nine distinct carbon signals, including the carbonyl

carbon of the carboxylic acid, the benzylic methylene carbon, the methyl carbon, and six

aromatic carbons (four substituted, two unsubstituted).

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern

for a monobrominated compound, with two major peaks of nearly equal intensity separated

by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
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Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch for the

carboxylic acid, a sharp C=O stretch for the carbonyl group, and C-H stretches for the

aromatic and aliphatic components.

Synthesis Strategies: Pathways and Protocols
The synthesis of 2-(4-Bromo-2-methylphenyl)acetic acid is not widely detailed in peer-

reviewed literature, but its structure lends itself to several reliable and well-established

synthetic strategies. The choice of route often depends on the availability and cost of the

starting materials.

Route 1: The Willgerodt-Kindler Reaction Pathway
This is a powerful method for converting aryl methyl ketones into the corresponding arylacetic

acids or their derivatives.[4][5] The reaction typically proceeds via a thioamide intermediate,

which is subsequently hydrolyzed. The starting material for this route would be 1-(4-Bromo-2-

methylphenyl)ethanone.

Causality of Experimental Choices: The Willgerodt-Kindler reaction is chosen for its reliability in

adding a two-carbon chain to an aromatic ring, starting from a readily available ketone. The use

of morpholine and elemental sulfur is a common and effective modification (the "Kindler"

variant) that forms a morpholinyl thioamide.[5][6] This intermediate is often crystalline and

easily purified before the final hydrolysis step, which ensures a high-purity final product. The

hydrolysis is typically performed under strong basic conditions (e.g., NaOH or KOH) to

efficiently cleave the thioamide.

1-(4-Bromo-2-methylphenyl)ethanone 2-(4-Bromo-2-methylphenyl)-1-morpholinoethanethione
(Thioamide Intermediate)

  Sulfur, Morpholine
  (Willgerodt-Kindler Reaction)   2-(4-Bromo-2-methylphenyl)acetic acid

  aq. NaOH or KOH, Heat
  (Hydrolysis)  

Click to download full resolution via product page

Caption: Willgerodt-Kindler synthesis workflow.

Experimental Protocol: Two-Step Synthesis via Willgerodt-Kindler Reaction

Step A: Synthesis of 2-(4-Bromo-2-methylphenyl)-1-morpholinoethanethione
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Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 1-(4-Bromo-2-methylphenyl)ethanone (1.0 eq), elemental sulfur (2.5 eq), and

morpholine (3.0 eq).

Reaction: Heat the mixture to reflux (typically around 120-140 °C) and maintain for 4-8

hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold

water with vigorous stirring. The crude thioamide product will often precipitate as a solid.

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then

recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield the purified

thioamide intermediate.

Step B: Hydrolysis to 2-(4-Bromo-2-methylphenyl)acetic acid

Reagent Setup: Suspend the purified thioamide from Step A in a 10-20% aqueous solution of

sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Reaction: Heat the mixture to reflux (100-110 °C) and stir vigorously for 12-24 hours, or until

TLC analysis indicates complete consumption of the starting material. During this process,

ammonia or morpholine vapor may be evolved.

Work-up: Cool the reaction mixture in an ice bath and slowly acidify with concentrated

hydrochloric acid (HCl) until the pH is approximately 1-2. The carboxylic acid product will

precipitate as a solid.

Purification: Collect the crude product by vacuum filtration, wash with cold water to remove

inorganic salts, and dry. Further purification can be achieved by recrystallization from a

solvent system such as toluene or an ethyl acetate/hexane mixture.

Route 2: Hydrolysis of the Phenylacetonitrile Precursor
Another highly effective and common strategy involves the hydrolysis of the corresponding

phenylacetonitrile.[7] This precursor, 2-(4-Bromo-2-methylphenyl)acetonitrile, can be

synthesized from 4-bromo-2-methylbenzyl bromide via nucleophilic substitution with sodium or
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potassium cyanide. The subsequent hydrolysis of the nitrile provides the desired carboxylic

acid.

Causality of Experimental Choices: Nitrile hydrolysis is a fundamental transformation in organic

chemistry. It can be performed under either acidic or basic conditions. Basic hydrolysis is often

preferred as it avoids the potential for polymerization or side reactions that can occur under

strong acidic heating. The use of a co-solvent like ethanol ensures the solubility of the organic

nitrile in the aqueous base. The final acidic work-up protonates the carboxylate salt to

precipitate the desired free acid, which is a simple and effective purification method.

2-(4-Bromo-2-methylphenyl)acetonitrile Sodium 2-(4-bromo-2-methylphenyl)acetate
(Carboxylate Salt)

  aq. NaOH, Ethanol, Heat
  (Base Hydrolysis)   2-(4-Bromo-2-methylphenyl)acetic acid

  aq. HCl
  (Acidification)  

Click to download full resolution via product page

Caption: Phenylacetonitrile hydrolysis workflow.

Experimental Protocol: Base-Catalyzed Nitrile Hydrolysis

Reagent Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-(4-Bromo-

2-methylphenyl)acetonitrile (1.0 eq)[8][9] in ethanol.

Reaction: Add an excess of aqueous sodium hydroxide solution (e.g., 6M NaOH, 5.0 eq) to

the flask. Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC

for the disappearance of the starting nitrile.

Work-up & Isolation: Cool the reaction mixture to room temperature. If ethanol was used,

remove it under reduced pressure. Dilute the remaining aqueous solution with water.

Acidification: Place the flask in an ice bath and carefully acidify with concentrated HCl to a

pH of 1-2. A solid precipitate of the carboxylic acid should form.

Purification: Collect the solid by vacuum filtration, wash with ample cold water, and dry under

vacuum. Recrystallization from a suitable solvent can be performed if higher purity is

required.
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Key Chemical Transformations and Applications
The synthetic utility of 2-(4-Bromo-2-methylphenyl)acetic acid stems from the orthogonal

reactivity of its two primary functional groups. This allows it to serve as a versatile scaffold in

the synthesis of more complex molecules, particularly in the development of novel

pharmaceutical agents.[10][11]

Reactions at the Carboxylic Acid: The acid moiety can be easily converted into esters via

Fischer esterification, or into amides using standard peptide coupling reagents (e.g., EDC,

HOBt). These transformations are fundamental for creating compound libraries for biological

screening.

Reactions at the Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-

coupling reactions. This allows for the introduction of a wide variety of substituents, a key

strategy in structure-activity relationship (SAR) studies.

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds,

introducing new aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Sonogashira Coupling: Reaction with terminal alkynes to install alkyne functionalities.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

2-(4-Bromo-2-methylphenyl)
acetic acid

Amide Derivatives

  Coupling Agents, Amine

Ester Derivatives

  Alcohol, Acid Catalyst

Aryl/Vinyl Scaffolds
(Suzuki Coupling)

  Pd Catalyst, Base,
  R-B(OH)₂

Alkynylated Compounds
(Sonogashira Coupling)

  Pd/Cu Catalysts,
  Terminal Alkyne

Aniline Derivatives
(Buchwald-Hartwig)

  Pd Catalyst, Base,
  R₂NH

Click to download full resolution via product page

Caption: Key synthetic transformations scaffold.
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Analytical Methodologies for Quality Control
Rigorous analytical testing is critical to confirm the identity and purity of the synthesized

material.

Parameter Method Typical Conditions

Purity Assay Reverse-Phase HPLC

Column: C18 (e.g., 4.6 x 150

mm, 5 µm)Mobile Phase:

Acetonitrile and water (with

0.1% TFA or formic

acid)Detection: UV at 220 nm

or 254 nm

Identity Confirmation ¹H NMR, ¹³C NMR Solvent: DMSO-d₆ or CDCl₃

Identity Confirmation LC-MS
To confirm molecular weight

and isotopic pattern.

Physical Property Melting Point
Comparison against a

reference standard.

Safety and Handling
2-(4-Bromo-2-methylphenyl)acetic acid should be handled with appropriate care in a

laboratory setting.

Hazard Statements: Classified as causing skin irritation (H315), serious eye irritation (H319),

and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).

Precautionary Measures:

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,

and a lab coat.

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Avoid contact with skin, eyes, and clothing.
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Wash hands thoroughly after handling.

Conclusion
2-(4-Bromo-2-methylphenyl)acetic acid is a valuable and versatile chemical intermediate. Its

well-defined structure offers two distinct and reactive functional handles, making it an ideal

starting point for the synthesis of diverse and complex molecular targets. The synthetic routes

described herein, based on the Willgerodt-Kindler reaction and nitrile hydrolysis, are robust and

scalable methods for its preparation. For researchers in drug discovery and organic synthesis,

a thorough understanding of its chemistry, handling, and analytical validation is paramount to

leveraging its full potential in the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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853796-39-1]. BenchChem, [2026]. [Online PDF]. Available at:
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number-853796-39-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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